molecular formula C21H12FNO3 B5170945 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide

Cat. No.: B5170945
M. Wt: 345.3 g/mol
InChI Key: DFEVZFQTCLUZIG-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features an anthracene core with two ketone groups at positions 9 and 10, and a fluorobenzamide moiety attached at position 2.

Preparation Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is cooled to 0°C using an ice-water bath, and the 2-fluorobenzoyl chloride is added dropwise to the solution of 1-aminoanthraquinone. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. For example, it has been shown to inhibit the replication of certain viruses by preventing the fusion of the viral membrane with the host cellular membrane .

Comparison with Similar Compounds

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-fluorobenzamide can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEVZFQTCLUZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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